molecular formula C6H11NO2 B13566509 Methyl 4-methylazetidine-2-carboxylate

Methyl 4-methylazetidine-2-carboxylate

Cat. No.: B13566509
M. Wt: 129.16 g/mol
InChI Key: JZZZAICSBVLATB-UHFFFAOYSA-N
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Description

Methyl 4-methylazetidine-2-carboxylate is a chemical compound with the molecular formula C6H11NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylazetidine-2-carboxylate typically involves the reaction of 4-methylazetidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylazetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 4-methylazetidine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methylazetidine-2-carboxylate depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site, leading to altered enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-ethylazetidine-2-carboxylate
  • Methyl 4-phenylazetidine-2-carboxylate
  • Methyl 4-methylpyrrolidine-2-carboxylate

Uniqueness

Methyl 4-methylazetidine-2-carboxylate is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties compared to its five-membered pyrrolidine analogs. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl 4-methylazetidine-2-carboxylate

InChI

InChI=1S/C6H11NO2/c1-4-3-5(7-4)6(8)9-2/h4-5,7H,3H2,1-2H3

InChI Key

JZZZAICSBVLATB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N1)C(=O)OC

Origin of Product

United States

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